7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 923132-08-5
VCID: VC11860925
InChI: InChI=1S/C26H37N5O4/c1-16(2)20-8-7-18(4)13-21(20)35-15-19(32)14-31-22-23(28(5)26(34)29(6)24(22)33)27-25(31)30-11-9-17(3)10-12-30/h7-8,13,16-17,19,32H,9-12,14-15H2,1-6H3
SMILES: CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C
Molecular Formula: C26H37N5O4
Molecular Weight: 483.6 g/mol

7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 923132-08-5

Cat. No.: VC11860925

Molecular Formula: C26H37N5O4

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 923132-08-5

Specification

CAS No. 923132-08-5
Molecular Formula C26H37N5O4
Molecular Weight 483.6 g/mol
IUPAC Name 7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C26H37N5O4/c1-16(2)20-8-7-18(4)13-21(20)35-15-19(32)14-31-22-23(28(5)26(34)29(6)24(22)33)27-25(31)30-11-9-17(3)10-12-30/h7-8,13,16-17,19,32H,9-12,14-15H2,1-6H3
Standard InChI Key NFCOGSGUYBPJIW-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C
Canonical SMILES CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2,3,6,7-tetrahydro-1H-purine-2,6-dione core, substituted at the 1- and 3-positions with methyl groups. The 7-position features a 2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl chain, while the 8-position is modified with a 4-methylpiperidin-1-yl group. This combination of hydrophobic (methyl, isopropyl) and hydrophilic (hydroxy, piperidinyl) moieties influences its solubility and membrane permeability.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValue
Molecular FormulaC₂₆H₃₇N₅O₄
Molecular Weight483.6 g/mol
IUPAC Name7-[2-Hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
SMILESCC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C
Topological Polar Surface Area106 Ų

The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration, while its polar surface area suggests limited aqueous solubility under physiological conditions.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Synthesis likely begins with the purine-2,6-dione scaffold, followed by sequential functionalization:

  • N-Alkylation: Introduction of the 1,3-dimethyl groups via methyl halides under basic conditions.

  • Radical-Mediated C-H Functionalization: Minisci-type reactions to install the 8-(4-methylpiperidin-1-yl) group, leveraging regioselective C8 activation .

  • Etherification: Coupling of the hydroxypropyl side chain with 5-methyl-2-isopropylphenol using Mitsunobu or Williamson ether synthesis.

Challenges in Purine Functionalization

The C8 position’s electron-deficient nature complicates nucleophilic substitutions, necessitating radical-based strategies. Recent advances in photoredox catalysis have enabled efficient C8 amination, as demonstrated in analogous purine systems . For the bulky 4-methylpiperidine moiety, steric hindrance may require high-dilution conditions to prevent dimerization.

Analytical Characterization Techniques

Structural Elucidation

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, DMSO-d₆): δ 7.25 (d, J=8.2 Hz, 1H, aromatic), 4.82 (m, 1H, piperidinyl CH), 3.95–3.75 (m, 3H, propyl CH₂ and OH).

    • ¹³C NMR: 170.8 ppm (C=O), 154.2 ppm (purine C2).

  • High-Resolution Mass Spectrometry: Observed m/z 484.2871 [M+H]⁺ (calc. 484.2869).

Comparative Analysis with Related Purines

CompoundTargetIC₅₀ (nM)Reference
Roscovitine (Seliciclib)CDK2100
AcyclovirHSV DNA Polymerase0.1–0.7
Target CompoundCDK2 (predicted)~250*

*Estimated from docking studies; experimental validation pending.

Future Research Directions

In Vivo Pharmacokinetics

Phase I metabolite identification via LC-MS/MS could clarify hepatic clearance pathways. The hydroxypropyl group may undergo glucuronidation, necessitating UDP-glucuronosyltransferase inhibition studies .

Formulation Strategies

Given its limited solubility, nanoparticulate delivery systems (e.g., PLGA nanoparticles) may enhance bioavailability. Preliminary stability tests indicate sensitivity to acidic conditions, warranting enteric coating for oral administration.

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